molecular formula C23H19N5O5 B11431813 methyl 4-{[7-(4-cyanobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate

methyl 4-{[7-(4-cyanobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate

Cat. No.: B11431813
M. Wt: 445.4 g/mol
InChI Key: KGOVMDCRPCCUBG-UHFFFAOYSA-N
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Description

METHYL 4-({7-[(4-CYANOPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine derivative linked to a benzoate ester through an ether bond. The presence of a cyanophenyl group adds to its chemical diversity, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({7-[(4-CYANOPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of 4-cyanobenzyl chloride with 7-hydroxy-1,3-dimethylxanthine under basic conditions to form the intermediate. This intermediate is then esterified with methyl 4-hydroxybenzoate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({7-[(4-CYANOPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

METHYL 4-({7-[(4-CYANOPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of METHYL 4-({7-[(4-CYANOPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The cyanophenyl group plays a crucial role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(3-CHLORO-4-CYANOPHENYL)BENZOATE: Similar structure but with a chloro substituent, leading to different chemical properties and reactivity.

    METHYL 4-CYANOBENZOATE: Lacks the purine derivative, resulting in a simpler structure with different applications.

Uniqueness

METHYL 4-({7-[(4-CYANOPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE is unique due to its complex structure, which combines a purine derivative with a benzoate ester. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H19N5O5

Molecular Weight

445.4 g/mol

IUPAC Name

methyl 4-[7-[(4-cyanophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]oxybenzoate

InChI

InChI=1S/C23H19N5O5/c1-26-19-18(20(29)27(2)23(26)31)28(13-15-6-4-14(12-24)5-7-15)22(25-19)33-17-10-8-16(9-11-17)21(30)32-3/h4-11H,13H2,1-3H3

InChI Key

KGOVMDCRPCCUBG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)C(=O)OC)CC4=CC=C(C=C4)C#N

Origin of Product

United States

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